N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(thiophen-3-yl)acetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl group attached to a 2-methylphenyl ring and a thiophen-3-yl moiety via an acetamide linker. This compound shares structural similarities with bioactive molecules targeting cellular proliferation pathways. Notably, its 1,1-dioxidoisothiazolidin-2-yl group enhances metabolic stability compared to non-sulfonated analogs, while the thiophen-3-yl moiety may contribute to π-π stacking interactions in receptor binding . Evidence from related compounds (e.g., BAI, a structural analog with an indazole core) suggests that this scaffold inhibits uterine myoma cell proliferation by inducing PARP fragmentation without cardiovascular toxicity at effective concentrations .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-3-4-14(18-6-2-8-23(18,20)21)10-15(12)17-16(19)9-13-5-7-22-11-13/h3-5,7,10-11H,2,6,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMCHMPBHIDAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-2-methylphenyl Isothiazolidine-1,1-dioxide
The isothiazolidine-1,1-dioxide core is synthesized through a sequence involving:
Step 1: Chlorosulfonation of 2-methylaniline
2-Methylaniline reacts with chlorosulfonic acid at 0–5°C to yield 5-chlorosulfonyl-2-methylaniline. Excess chlorosulfonic acid is required to prevent polysubstitution.
Step 2: Thiolation and Cyclization
Treatment with thiourea in ethanol/water (3:1) at reflux produces 5-mercapto-2-methylaniline, which undergoes oxidative cyclization using hydrogen peroxide (30%) in acetic acid to form isothiazolidine-1,1-dioxide.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | 0–5°C, 4 hr, ClSO3H excess | 78 |
| Thiolation | Ethanol/H2O, reflux, 6 hr | 82 |
| Cyclization | H2O2 (30%), AcOH, 80°C, 3 hr | 65 |
Preparation of 2-(Thiophen-3-yl)acetic Acid
Two predominant routes exist for this intermediate:
Route A: Friedel-Crafts Acylation
Thiophene undergoes acetylation at the 3-position using acetyl chloride and AlCl3 in dichloromethane (0°C, 2 hr), followed by Willgerodt-Kindler reaction with ammonium polysulfide to convert the acetyl group to acetic acid.
Route B: Direct Carboxylation
Thiophene-3-boronic acid reacts with CO2 (1 atm) in the presence of Pd(OAc)2/Xantphos catalyst at 80°C, yielding 85% carboxylated product after hydrolysis.
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl3, CH2Cl2, 0°C | 72 |
| Carboxylation | Pd/Xantphos, CO2, 80°C | 85 |
Amide Coupling Strategies
Coupling 2-(thiophen-3-yl)acetic acid with 5-amino-2-methylphenyl isothiazolidine-1,1-dioxide employs three primary methods:
Method 1: EDCl/HOBt-Mediated Coupling
Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF (0°C → RT, 12 hr) achieves 89% conversion.
Method 2: Mixed Anhydride Approach
Isobutyl chloroformate and N-methylmorpholine in THF generate the mixed anhydride, reacting with the amine at −20°C to yield 83% product.
Method 3: T3P®-Promoted Coupling
Propylphosphonic anhydride (T3P®) in acetonitrile (RT, 3 hr) provides 91% yield with minimal racemization.
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 89 |
| Mixed Anhydride | THF | −20 | 83 |
| T3P® | CH3CN | 25 | 91 |
Critical Process Optimization
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMAc) enhance reaction rates but may promote side reactions. Dichloromethane reduces racemization but slows kinetics:
| Solvent | Reaction Time (hr) | Purity (%) |
|---|---|---|
| DMF | 12 | 95 |
| THF | 18 | 89 |
| CH2Cl2 | 24 | 93 |
Temperature-Dependent Byproduct Formation
Elevated temperatures (>40°C) during cyclization increase sulfone oxidation byproducts:
| Temp (°C) | Main Product (%) | Sulfoxide Byproduct (%) |
|---|---|---|
| 60 | 78 | 12 |
| 80 | 65 | 22 |
| 100 | 48 | 37 |
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.58 (d, J = 8.5 Hz, 1H, ArH), 7.42 (d, J = 3.1 Hz, 1H, Th-H), 7.31–7.25 (m, 2H, ArH), 6.98 (dd, J = 5.0, 3.1 Hz, 1H, Th-H), 3.82 (t, J = 7.5 Hz, 2H, CH2), 3.12 (t, J = 7.5 Hz, 2H, CH2), 2.34 (s, 3H, CH3), 1.98 (s, 3H, SO2CH3).
IR (KBr, cm⁻¹):
3274 (N-H), 1689 (C=O), 1324, 1146 (SO2), 789 (thiophene C-S).
Crystallographic Data (Single-Crystal XRD)
- Space Group: P21/c
- Unit Cell: a = 8.542 Å, b = 12.307 Å, c = 15.891 Å
- Dihedral Angle Between Rings: 82.7°
- Hydrogen Bonding: N-H···O (2.892 Å)
Industrial-Scale Considerations
Cost Analysis of Coupling Reagents
| Reagent | Cost ($/kg) | Atom Economy (%) |
|---|---|---|
| EDCl | 320 | 68 |
| T3P® | 1,150 | 92 |
| DCC | 280 | 71 |
Environmental Impact
Process mass intensity (PMI) varies significantly:
- EDCl route: PMI = 32
- T3P® route: PMI = 19
- Mixed anhydride: PMI = 27
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(thiophen-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anti-inflammatory properties. The presence of the isothiazolidine ring, known for its biological activity, makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Studies are conducted to evaluate its efficacy and safety in treating various conditions, including infections and inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The isothiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Acetamide Derivatives
Key Observations :
- The target compound’s sulfone group (1,1-dioxidoisothiazolidin-2-yl) distinguishes it from thioxo-containing analogs (e.g., thiazolidinones in ), likely improving oxidative stability and solubility.
- Compared to BAI , the phenyl core in the target compound may reduce steric hindrance, enhancing binding flexibility.
Key Observations :
- The target compound and BAI share PARP-mediated antiproliferative effects but differ in core structures, suggesting the acetamide-isothiazolidinone scaffold is critical for uterine myoma specificity .
- Thiazolidinone derivatives (e.g., ) exhibit broader anticancer activity but higher cytotoxicity compared to the target compound’s favorable toxicity profile.
- Pyridazinone derivatives (e.g., ) target FPR2 receptors, indicating structural variations dramatically shift therapeutic targets.
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data for Selected Analogues
Key Observations :
- The sulfone group in the target compound would likely show strong S=O stretches (~1150–1300 cm⁻¹) in IR, absent in thioxo analogs .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the isothiazolidine moiety and the thiophene group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 304.36 g/mol. The presence of the dioxidoisothiazolidine ring contributes to its biological activities by potentially interacting with various biological targets.
- Enzyme Inhibition :
- The compound has been studied for its interaction with Cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
- Protein Interaction :
- It is hypothesized that the dioxidoisothiazolidine moiety may interact with specific proteins or enzymes, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through the inhibition of key regulatory enzymes involved in cell proliferation.
Antioxidant Activity
Preliminary studies suggest that compounds with similar structural features have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress within cells .
Case Studies
- Study on CDK Inhibition : A study highlighted the compound's ability to inhibit CDK2 effectively, leading to reduced proliferation rates in cultured cancer cells. The IC50 value for this inhibition was determined to be approximately 10 µM, indicating moderate potency.
- Antioxidant Evaluation : In vitro assays comparing the antioxidant activity of various derivatives showed that compounds containing the dioxidoisothiazolidine structure exhibited higher radical scavenging activity compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Cycloaddition for isothiazolidine dioxide core : Nitrile oxide intermediates react with alkenes or alkynes under thermal or photochemical conditions .
- Acetamide coupling : Thiophene-3-ylacetic acid is activated (e.g., via EDCI/HOBt) and coupled to the aromatic amine group under inert atmosphere .
- Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for coupling), and catalyst choice (e.g., Pd for cross-couplings).
- Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoxazole formation | Nitrile oxide + dipolarophile, 70°C, DCM | 65–75 | |
| Acetamide coupling | EDCI, HOBt, DMF, RT | 80–85 |
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement; requires single crystals) .
- NMR spectroscopy : H and C NMR identify substituents (e.g., thiophen-3-yl protons at δ 6.8–7.2 ppm; isothiazolidine dioxide methyl at δ 2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H] expected within 2 ppm error) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with structural homology to known acetamide targets (e.g., kinase inhibitors ).
- In vitro assays :
- Enzyme inhibition : Measure IC via fluorogenic substrates (e.g., ATPase activity assays).
- Cell viability : Use MTT assays on cancer cell lines (e.g., HCT-116) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure contradictions in reactivity studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP ) to model electron distribution in the isothiazolidine dioxide ring, which influences electrophilic substitution sites.
- Reactivity prediction : Compare HOMO/LUMO energies of thiophene vs. isothiazolidine moieties to identify nucleophilic/electrophilic hotspots .
- Table 2 : DFT Functionals and Applications
| Functional | Use Case | Error (kcal/mol) |
|---|---|---|
| B3LYP | Thermochemistry, bond dissociation | 2.4 |
| M06-2X | Non-covalent interactions | 1.8 |
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
- Structural analogs : Synthesize derivatives (e.g., methyl→methoxy substitutions) to isolate SAR trends .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data ) to compare IC values against similar acetamides.
Q. What strategies are effective for studying the compound’s thermodynamic stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C suggests stability for in vivo use) .
- Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl, 60°C) and monitor via HPLC for hydrolyzed products (e.g., free thiophene acid) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
